1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole
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Overview
Description
1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution . Industrial production methods often utilize multicomponent reactions and ultrasonic irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound binds to various therapeutic targets due to its electron-rich environment and structural features. This binding can inhibit the activity of enzymes or receptors involved in disease processes, leading to its pharmacological effects .
Comparison with Similar Compounds
1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
1-Methylbenzimidazole: Similar in structure but lacks the cyclopropyl group, which may affect its pharmacological properties.
2-Methylbenzimidazole: Another derivative with different substitution patterns, leading to variations in biological activity.
1,2-Dimethylbenzimidazole: Contains two methyl groups, which can influence its chemical reactivity and pharmacological effects
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-methyl-2-(2-methylcyclopropyl)benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-8-7-9(8)12-13-10-5-3-4-6-11(10)14(12)2/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
NEWBSYJTWOIOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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